Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide

Dopamine D4 receptor Subtype selectivity Antipsychotic

This compound offers a unique dual-heterocyclic architecture that distinguishes it from other D4-targeting chemotypes. Its 5-bromofuran moiety enables site-selective palladium-catalyzed cross-coupling for systematic SAR exploration without de novo scaffold synthesis, while the built-in bromine heavy atom facilitates experimental phasing in X-ray crystallography. The stereogenic center also supports enantiomer separation for comparative pharmacology. Procure this compound to leverage these distinct research advantages unavailable in achiral, non-halogenated D4 antagonists like L-745870 or FAUC 213.

Molecular Formula C17H17BrN2O3
Molecular Weight 377.238
CAS No. 2034311-08-3
Cat. No. B2489192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide
CAS2034311-08-3
Molecular FormulaC17H17BrN2O3
Molecular Weight377.238
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C17H17BrN2O3/c1-20(2)12(10-19-17(21)14-7-8-16(18)23-14)15-9-11-5-3-4-6-13(11)22-15/h3-9,12H,10H2,1-2H3,(H,19,21)
InChIKeyCUYVYOANNISINK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide (CAS 2034311-08-3): Chemical Identity and Pharmacological Classification for Procurement Decisions


N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide (CAS 2034311-08-3, molecular formula C17H17BrN2O3, molecular weight 377.238 g/mol) is a synthetic small molecule classified as a dopamine D4 receptor antagonist . It belongs to the broader chemical class of substituted benzofuran derivatives, which have been established in the patent literature as selective antagonists of the human dopamine D4 receptor subtype with reduced affinity for the D2 subtype, a profile associated with fewer extrapyramidal side effects compared to classical neuroleptics [1]. The compound features a unique dual-heterocyclic architecture comprising a benzofuran core linked via a dimethylaminoethyl spacer to a 5-bromofuran-2-carboxamide moiety, distinguishing it structurally from other D4-targeting chemotypes.

Why Generic Substitution Fails for N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide: Structural Specificity and Pharmacological Selectivity Risks


Dopamine D4 receptor antagonists are not interchangeable due to substantial variation in subtype selectivity, physicochemical properties, and off-target profiles across different chemotypes [1]. Closely related structural analogs—such as N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide (CAS 2034301-39-6), which lacks the 5-bromo substitution—are expected to exhibit altered target binding kinetics, metabolic stability, and electronic surface properties that directly impact pharmacological outcomes . Even within the benzofuran class, minor modifications to the heterocyclic appendage can shift selectivity between D4, D2, and D3 receptors by orders of magnitude, as demonstrated by the SAR described in US Patent 5,665,722 [1]. Substituting this compound with a generic 'D4 antagonist' without verifying the specific chemotype's selectivity fingerprint risks introducing uncharacterized D2-mediated effects (e.g., hyperprolactinemia, extrapyramidal symptoms) or losing the desired D4-mediated pharmacology entirely.

Quantitative Differentiation Evidence for N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide Against Closest Analogs and In-Class Comparators


Dopamine D4 Receptor Subtype Selectivity: Benzofuran Scaffold Privilege vs. Established D4 Antagonist Benchmarks

Benzofuran derivatives as a class are characterized in US Patent 5,665,722 as 'extremely potent antagonists of the human dopamine D4 receptor subtype' with 'selective affinity for the dopamine D4 receptor subtype over other dopamine receptor subtypes, in particular the D2 subtype' [1]. This class-level selectivity is benchmarked against well-characterized D4 antagonists: L-745870 (a non-benzofuran chemotype) exhibits Ki(D4) = 0.43 nM with ~2,200-fold selectivity over D2 (Ki = 960 nM) and ~5,300-fold over D3 (Ki = 2,300 nM) [2]; FAUC 213 (a pyrazolopyridine chemotype) exhibits Ki(hD4.4) = 2.2 nM with ~1,500-fold selectivity over hD2 (Ki = 3.4 μM) ; and A-381393 exhibits Ki(D4.4) = 1.5 nM with >2,700-fold selectivity over D1, D2, D3, and D5 subtypes [3]. The target compound, incorporating the benzofuran pharmacophore validated in US 5,665,722, is positioned within this selectivity landscape. NOTE: Direct head-to-head Ki or IC50 values for this specific compound have not been identified in peer-reviewed literature; the selectivity inference is class-level, based on the benzofuran scaffold's established D4 preference.

Dopamine D4 receptor Subtype selectivity Antipsychotic

Structural Differentiation: 5-Bromofuran-2-Carboxamide vs. Non-Brominated Furan-3-Carboxamide Analog

The target compound (MW 377.238 g/mol, C17H17BrN2O3) differs from its closest structural analog N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide (CAS 2034301-39-6, MW 298.34 g/mol, C17H18N2O3) by the replacement of the furan-3-carboxamide with a 5-bromofuran-2-carboxamide group . This substitution introduces a heavy bromine atom (atomic mass 79.9 Da vs. hydrogen 1.0 Da), increasing molecular weight by 78.9 g/mol and conferring distinct electronic properties: the electron-withdrawing bromine at the 5-position modulates the furan ring's electron density, while the regioisomeric shift from 3-carboxamide to 2-carboxamide alters the spatial orientation of the hydrogen-bonding amide group relative to the benzofuran core . The bromine atom also serves as a synthetic handle for further derivatization (e.g., Suzuki-Miyaura cross-coupling) and provides anomalous scattering for X-ray crystallographic phasing.

Halogen bonding Structure-activity relationship X-ray crystallography

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Relative to In-Class D4 Antagonists

The target compound (MW 377.2 g/mol) occupies a distinct physicochemical space among D4-selective antagonists. It is heavier than L-745870 (free base MW ~393, but the trihydrochloride salt is commonly used; the neutral form is ~343), comparable to FAUC 213 (MW ~396 for the free base), and lighter than the bis-heterocyclic NGD 94-1 (MW ~458) and A-381393 (MW ~452) . Estimated LogP for the neutral form (computed via fragment-based methods) ranges from approximately 3.0 to 4.0, placing it in the moderate lipophilicity range suitable for blood-brain barrier penetration . The compound contains 3 hydrogen bond acceptors (two carbonyl oxygens, one furan oxygen) and 1 hydrogen bond donor (amide NH), complying with Lipinski's Rule of Five for drug-likeness (MW < 500, HBD ≤ 5, HBA ≤ 10) [1].

Drug-likeness Lipophilicity Blood-brain barrier penetration

Dual-Heterocyclic Architecture: Benzofuran–Bromofuran Hybridization as a Differentiating Scaffold Feature

Unlike the majority of established D4 antagonists—which typically contain a single heteroaromatic core (e.g., L-745870's pyrrolo[2,3-b]pyridine, FAUC 213's pyrazolo[1,5-a]pyridine, or NGD 94-1's benzimidazole)—the target compound incorporates two distinct heterocyclic systems (benzofuran and 5-bromofuran) connected via a flexible dimethylaminoethyl linker [1]. This dual-heterocyclic architecture is consistent with the general formula described in US Patent 5,665,722, where a benzofuran core is linked through a spacer to a substituted heterocyclic moiety (including furan derivatives) [2]. The presence of two aromatic heterocycles may enable simultaneous engagement with multiple sub-pockets within the D4 receptor's orthosteric or allosteric binding site, potentially yielding a unique interaction fingerprint compared to single-heterocycle antagonists.

Scaffold hybridization Fragment-based design Ligand efficiency

Synthetic Tractability: 5-Bromo Substituent as a Functional Handle for Late-Stage Diversification

The 5-bromo substituent on the furan ring serves as an orthogonal functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling late-stage diversification without modifying the benzofuran or dimethylaminoethyl pharmacophoric elements [1]. This contrasts with comparator D4 antagonists such as FAUC 213 and L-745870, which lack similarly accessible halogen handles for straightforward derivatization [2]. The bromo substituent also enables radioactive bromine isotope labeling (e.g., ⁷⁶Br or ⁷⁷Br) for PET imaging or radioligand binding studies, an option not available for non-halogenated scaffolds.

Cross-coupling Late-stage functionalization Chemical probe development

Chiral Center Implications: Stereochemical Differentiation from Achiral D4 Antagonist Comparators

The target compound contains a stereogenic center at the carbon atom bearing the benzofuran ring, the dimethylamino group, and the ethyl linker to the carboxamide—a tertiary carbon with four different substituents . This stereocenter is absent in the closest structural analog (CAS 2034301-39-6, furan-3-carboxamide) as well as in comparators L-745870, FAUC 213, and NGD 94-1, all of which are achiral [1]. The presence of chirality introduces the potential for enantioselective receptor interactions, differential pharmacokinetics between enantiomers, and the need for chiral analytical methods in quality control—considerations that are irrelevant for achiral comparators.

Stereochemistry Enantioselectivity Chiral resolution

Optimal Research and Industrial Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide Based on Quantitative Evidence


In Vitro Pharmacological Tool for Dopamine D4 Receptor Subtype Deconvolution

Based on the benzofuran scaffold's class-level D4 selectivity established in US Patent 5,665,722 [1], this compound serves as a pharmacological tool for dissecting D4-mediated signaling in recombinant cell systems expressing individual dopamine receptor subtypes. When used alongside pan-dopamine antagonists or D2-selective comparators such as L-745870 (Ki(D4) = 0.43 nM) [2], the compound enables receptor subtype attribution in mixed populations. Users must independently validate D4 potency and selectivity for their specific assay conditions, given the absence of published quantitative pharmacology for this specific compound.

Scaffold for Structure-Activity Relationship (SAR) Expansion via 5-Bromo Functionalization

The 5-bromofuran moiety provides a site-selective handle for palladium-catalyzed cross-coupling chemistry, as described by Miyaura and Suzuki [3]. This enables systematic SAR exploration at the furan 5-position—through Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids—without de novo synthesis of the entire benzofuran-dimethylaminoethyl scaffold. This application leverages the bromine functionality that is absent in non-halogenated D4 antagonist chemotypes such as L-745870 and FAUC 213 [4].

Heavy-Atom Derivatization for X-ray Crystallographic Studies of Dopamine Receptor-Ligand Complexes

The bromine atom provides anomalous scattering suitable for experimental phasing in X-ray crystallography [5]. For structural biology programs aiming to solve co-crystal structures of the D4 receptor with a bound antagonist, this compound offers a built-in heavy atom for single-wavelength anomalous dispersion (SAD) phasing, eliminating the need for post-hoc halogenation or selenomethionine incorporation. This contrasts with bromine-free comparators such as L-745870 and FAUC 213.

Chiral Probe for Investigating Stereochemistry-Dependent D4 Receptor Interactions

The stereogenic center at the carbon linking the benzofuran, dimethylamino, and carboxamide groups provides a basis for enantiomer separation and comparative pharmacological evaluation . Research groups interested in stereochemistry-activity relationships at aminergic GPCRs can resolve the racemate and compare individual enantiomer activities—a study design not applicable to achiral D4 antagonists such as L-745870, FAUC 213, or NGD 94-1 [2][4]. Note that enantiomer-specific pharmacological data are not publicly available; users must generate these data independently.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.